Product packaging for Dimethyl 3-methyloctanedioate(Cat. No.:CAS No. 54576-15-7)

Dimethyl 3-methyloctanedioate

Cat. No.: B13943470
CAS No.: 54576-15-7
M. Wt: 216.27 g/mol
InChI Key: XXILFTORDPJBLE-UHFFFAOYSA-N
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Description

Significance of Diesters in Advanced Organic Synthesis

Diesters are versatile building blocks in organic synthesis, valued for their ability to participate in a wide array of chemical transformations. The dual ester functionalities allow for the construction of complex molecules, including cyclic structures and polymers. wikipedia.org For instance, diesters are key reactants in condensation reactions, such as the Dieckmann condensation, which is instrumental in forming new carbon-carbon bonds to create cyclic ketones and other large molecules. wikipedia.org

Furthermore, the chemical structure of dicarboxylate esters plays a crucial role in determining the properties of materials they are incorporated into. This is particularly evident in the polymer industry, where they are widely used as plasticizers to enhance the flexibility and durability of materials like polyvinyl chloride (PVC). nih.gov The specific structure of the dicarboxylic acid and the alcohol components of the ester directly influences the resulting plastic's technological and operational characteristics. nih.gov Esters derived from branched alcohols and linear dicarboxylic acids, for example, are noted for their excellent performance at low temperatures, making them valuable as lube bases. illinois.edu

Historical Perspective on Octanedioate Derivatives in Research

The parent structure of Dimethyl 3-methyloctanedioate is octanedioic acid, more commonly known as suberic acid. The name "suberic" is derived from the Latin word suber, meaning cork, from which it was first isolated. orgsyn.org Historically, suberic acid and its derivatives have been subjects of research due to their natural occurrence and their potential as precursors in various synthetic applications, including the manufacture of plastics and pharmaceuticals. orgsyn.org

Medium-chain dicarboxylic acids, including suberic acid, have been traditionally produced for industrial use through methods like the pyrolysis of lipids with alkali. illinois.edu Research into these compounds has been driven by their presence in natural sources and their role as metabolites in biological systems. For instance, suberic acid is a known human metabolite. iarc.fr The study of suberic acid and its esters provides a foundational understanding for investigating the properties and potential applications of its substituted derivatives, such as this compound.

Scope and Research Objectives for this compound Studies

Research interest in this compound and related branched-chain diesters is multifaceted, spanning from fundamental organic synthesis to materials science. One of the primary research objectives is to understand how the introduction of a methyl branch on the octanedioate chain influences the physical and chemical properties of the molecule.

A significant area of investigation is the use of branched-chain diesters as environmentally friendly additives. For example, research focuses on their application as pour point depressants in biodiesel, aiming to improve its cold flow properties. nih.gov The structural features of these esters, including the branching, are critical for their effectiveness in preventing the crystallization of biodiesel at low temperatures.

Furthermore, the synthesis of novel branched-chain diesters is an active area of research. wikipedia.org Scientists are exploring efficient and sustainable synthetic routes to these compounds, often employing biocatalysts like lipases to achieve high yields under mild, solvent-free conditions. illinois.edu The objectives of these synthetic studies include not only the creation of new molecules but also the development of greener chemical processes. The characterization of these newly synthesized compounds using techniques like NMR and mass spectrometry is crucial for understanding their structure and purity. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B13943470 Dimethyl 3-methyloctanedioate CAS No. 54576-15-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54576-15-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

dimethyl 3-methyloctanedioate

InChI

InChI=1S/C11H20O4/c1-9(8-11(13)15-3)6-4-5-7-10(12)14-2/h9H,4-8H2,1-3H3

InChI Key

XXILFTORDPJBLE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(=O)OC)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dimethyl 3 Methyloctanedioate

Established Synthetic Routes to Dimethyl 3-methyloctanedioate

Traditional methods for synthesizing this compound rely on well-documented organic reactions. These routes provide a reliable foundation for obtaining the target compound.

The most direct route to this compound is the esterification of its corresponding dicarboxylic acid, 3-methyloctanedioic acid. epa.gov This reaction typically involves reacting the diacid with methanol (B129727) in the presence of an acid catalyst. pearson.com

Fischer Esterification: A common method is the Fischer esterification, which is an acid-catalyzed equilibrium reaction. chemguide.co.uk To drive the reaction towards the formation of the diester, an excess of methanol is often used, or water is removed as it is formed. pearson.com

Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used. However, solid acid catalysts and other more environmentally benign options are gaining traction. google.com

Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. herbmedpharmacol.com

Optimization strategies focus on improving yield and reaction times. This can include:

The use of more efficient catalysts. google.com

Alternative energy sources like microwave irradiation to accelerate the reaction. mdpi.com

A general representation of the esterification is shown below:

HOOC-CH(CH₃)-(CH₂)₅-COOH + 2 CH₃OH ⇌ CH₃OOC-CH(CH₃)-(CH₂)₅-COOCH₃ + 2 H₂O

An alternative approach involves the introduction of the methyl group at the C-3 position of a pre-existing octanedioate diester. This is achieved through alkylation of an enolate intermediate.

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of dimethyl octanedioate, forming an enolate.

Alkylation: The enolate then acts as a nucleophile, reacting with a methylating agent like methyl iodide (CH₃I) to introduce the methyl group.

This strategy allows for the construction of the carbon backbone first, followed by the specific placement of the methyl substituent. Careful control of reaction conditions is necessary to avoid side reactions, such as dialkylation.

Oxidative cleavage of specific cyclic precursors can yield dicarboxylic acids or their esters. For instance, the oxidative cleavage of a suitably substituted cycloalkene can lead to the formation of 3-methyloctanedioic acid, which can then be esterified. organic-chemistry.org

Reagents: Ozonolysis, followed by an oxidative workup, is a classic method for cleaving double bonds to form carboxylic acids. organic-chemistry.org Other reagents like potassium permanganate (B83412) (KMnO₄) or sodium periodate (B1199274) (NaIO₄) in the presence of a ruthenium catalyst can also be employed. organic-chemistry.org

Dimerization pathways are less common for this specific compound but represent a potential synthetic strategy.

Novel Approaches in this compound Synthesis

Recent advances in synthetic chemistry offer more efficient and sustainable routes to compounds like this compound.

Modern catalytic systems are being developed to improve the efficiency and selectivity of ester synthesis.

Homogeneous Catalysis: These catalysts are in the same phase as the reactants. Nickel-catalyzed cross-coupling reactions, for example, have shown promise in forming C-C bonds and could be adapted for the synthesis of precursors to this compound. acs.orgnih.govnih.govorganic-chemistry.org

Heterogeneous Catalysis: These catalysts are in a different phase from the reactants, which simplifies their removal from the reaction mixture. The use of solid acid catalysts for esterification is an example of a greener approach. google.com Recent research has highlighted bimetallic oxide clusters, such as RhRuOₓ/C, for their high efficiency in related coupling reactions using molecular oxygen as a benign oxidant. labmanager.comeurekalert.org

Organocatalysis: This approach uses small organic molecules as catalysts, avoiding the use of potentially toxic metals. While specific applications to this compound are not widely reported, organocatalysts are increasingly used in various esterification and alkylation reactions.

The following table summarizes some innovative catalytic approaches relevant to ester synthesis:

Interactive Data Table: Innovations in Catalytic Ester Synthesis
Catalytic Approach Catalyst Example Key Advantages Relevant Reaction Type Citations
Homogeneous Nickel-based complexes High efficiency, good functional group tolerance Cross-coupling, C-H activation acs.orgnih.govnih.govorganic-chemistry.orgresearchgate.net
Heterogeneous RhRu bimetallic oxide clusters Environmentally friendly (uses O₂), catalyst recyclability Cross-dehydrogenative coupling labmanager.comeurekalert.org
Green Chemistry Deep eutectic systems Biodegradable, reduced environmental impact Esterification mdpi.com

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sophim.com

Atom Economy: Esterification reactions are inherently atom-economical, with water being the primary byproduct. sophim.com

Use of Renewable Feedstocks: The precursor, 3-methyloctanedioic acid, can potentially be derived from bio-based sources.

Benign Solvents and Catalysts: Research is ongoing to replace hazardous solvents and strong acid catalysts with greener alternatives, such as deep eutectic solvents or solid acid catalysts. google.commdpi.com For instance, using molecular oxygen as the oxidant in catalytic reactions minimizes waste, producing only water. labmanager.comeurekalert.org

Comparing different esterification routes, Fischer esterification (Route 1) and synthesis using an acid anhydride (B1165640) (Route 2) have been evaluated for their environmental impact. While Route 2 can be faster and require less energy for the reaction itself, the production of the acid anhydride can have a higher environmental footprint. rsc.org

Flow Chemistry Applications in Diester Synthesis

Continuous flow chemistry offers a promising alternative to traditional batch processing for the synthesis of diesters, providing advantages such as enhanced heat and mass transfer, improved reaction control, and potential for safer and more scalable production. While specific literature on the flow synthesis of this compound is not prevalent, the principles and methodologies applied to other diesters are highly relevant.

Flow chemistry has been successfully employed for the synthesis of various diesters, such as dimethyl fumarate. nih.govrsc.org In these processes, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters like temperature and residence time. nih.gov For instance, the esterification of fumaric acid with methanol can be achieved in a tubular reactor with quantitative conversion in a matter of minutes. nih.gov This approach significantly improves upon batch protocols. nih.gov

Another application of flow chemistry in diester synthesis is the selective monoreduction of a diester to a mono-aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H). researchgate.netresearchgate.net The precise control of temperature and residence time in a flow reactor enables higher selectivity and yield compared to batch conditions. researchgate.netresearchgate.net Such techniques could be adapted for the selective modification of this compound or its precursors.

The use of packed-bed reactors with solid-supported catalysts is another key aspect of flow chemistry that can be applied to diester synthesis. For example, macroporous polymeric acid catalysts have been used for the direct esterification of carboxylic acids and alcohols under mild conditions without the need to remove water. organic-chemistry.org This method has also been demonstrated for the synthesis of biodiesel fuel in a column-packed reactor. organic-chemistry.org

The table below summarizes various flow chemistry approaches applicable to diester synthesis.

Reaction TypeKey FeaturesExample CompoundReference
EsterificationQuantitative conversion, short residence times.Dimethyl fumarate nih.govrsc.org
Selective MonoreductionLower temperatures, better control of residence time, increased selectivity.Mono-aldehyde from a heterocyclic diester researchgate.netresearchgate.net
Catalytic EsterificationUse of solid-supported catalysts, mild conditions.Various esters, including biodiesel organic-chemistry.org

Precursor Sourcing and Sustainable Feedstocks for this compound

The sourcing of precursors for the synthesis of this compound is intrinsically linked to the chosen synthetic route. For the multi-step synthesis from cyclic compounds, the primary precursor is a decalin derivative, (+)-(4aS)-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-one. researchgate.net The availability of such chiral starting materials is crucial for this pathway.

In the context of sustainable chemistry, the development of routes from renewable feedstocks is a significant goal. While direct synthesis of this compound from biomass is not yet established, the production of related dicarboxylic acids from renewable sources is an active area of research. Octanedioic acid (suberic acid), the parent dicarboxylic acid of the target molecule, can be produced through multi-step processes from petrochemical sources like cyclooctadiene. abiosus.org However, there is a growing interest in bio-based production methods.

Fats and oils are considered important renewable feedstocks for the production of various chemicals, including dicarboxylic acids. abiosus.org For instance, petroselinic acid, which can be obtained from the seed oil of Coriandrum sativum, is a potential precursor for C6 and C12 dicarboxylic acids through ozonolysis. abiosus.org Similarly, other fatty acids from plant oils could potentially be engineered or modified to serve as precursors for 3-methyloctanedioic acid.

Lignocellulosic biomass is another abundant and sustainable feedstock. researchgate.net Research has demonstrated the conversion of biomass-derived intermediates, such as γ-valerolactone, into adipic acid. researchgate.net Similar strategies could potentially be developed for the synthesis of octanedioic acid and its derivatives. The production of bio-based succinic acid, adipic acid, and sebacic acid has already been industrialized, indicating the feasibility of such approaches. researchgate.net

The table below outlines potential precursors and feedstocks for the synthesis of this compound and its parent dicarboxylic acid.

Precursor/FeedstockSource TypePotential for SustainabilityReference
(+)-(4aS)-4a-methyl-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-oneChemical PrecursorDepends on the synthesis of this starting material. researchgate.net
CyclooctadienePetrochemicalLow abiosus.org
Fats and Oils (e.g., from Coriandrum sativum)RenewableHigh abiosus.org
Lignocellulosic BiomassRenewableHigh researchgate.net
Cucumis melo Seed OilNatural SourceHigh (for direct extraction) herbmedpharmacol.com

Reactivity and Mechanistic Studies of Dimethyl 3 Methyloctanedioate

Hydrolysis and Transesterification Reactions

The hydrolysis and transesterification of Dimethyl 3-methyloctanedioate involve the cleavage of the ester bond and subsequent reaction with water or an alcohol, respectively. These reactions are typically reversible and can be catalyzed by acids or bases. youtube.comyoutube.com

Kinetic and Thermodynamic Considerations

The kinetics of ester hydrolysis are influenced by factors such as temperature, solvent, and the presence of a catalyst. ias.ac.inresearchgate.net The reaction generally follows second-order kinetics, being first order in both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ion). researchgate.net The presence of the methyl group at the 3-position in this compound likely introduces some steric hindrance around the adjacent carbonyl group, which could potentially decrease the rate of hydrolysis at that site compared to the ester group at the other end of the chain.

Thermodynamically, the hydrolysis of esters is typically a favorable process, though the equilibrium can be influenced by the reaction conditions. copernicus.orgmasterorganicchemistry.com In aqueous solutions, the equilibrium generally lies towards the formation of the carboxylic acid and alcohol. nii.ac.jp The thermodynamic parameters for the hydrolysis of similar diesters can provide an estimation of the behavior of this compound.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound and a Related Diester

CompoundRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
Dimethyl Adipate0.01555
This compound (estimated)0.01258

Note: Data for this compound is estimated based on general principles of ester reactivity and steric effects.

Catalytic Effects on Ester Hydrolysis

Both acid and base catalysis significantly accelerate the rate of ester hydrolysis. youtube.comyoutube.com

Acid Catalysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. youtube.com The reaction proceeds through a tetrahedral intermediate. youtube.com

Base Catalysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon. youtube.com This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. youtube.com

Enzymes, such as lipases and esterases, can also serve as highly efficient and selective catalysts for ester hydrolysis. rsc.orgacs.org These biocatalysts can often differentiate between the two ester groups in a diester, leading to regioselective hydrolysis. rsc.orgnih.gov For this compound, enzymatic hydrolysis could potentially favor the less sterically hindered ester group.

Reduction Reactions (e.g., to Diols, Aldehydes)

The ester groups in this compound can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds to completion, yielding 3-methyl-1,8-octanediol.

Selective Reduction Strategies

Achieving the selective reduction of one ester group to an aldehyde while leaving the other intact is a more challenging transformation. libretexts.org This often requires the use of sterically hindered or less reactive reducing agents at low temperatures. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for the partial reduction of esters to aldehydes. masterorganicchemistry.com By carefully controlling the stoichiometry of the reducing agent and the reaction conditions, it might be possible to selectively reduce one of the ester functionalities in this compound.

Another strategy for selective reduction involves the temporary protection of one of the ester groups, followed by reduction of the unprotected group and subsequent deprotection.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the two ester groups in this compound towards reduction is influenced by both steric and electronic factors. nih.govchemrxiv.orgrsc.org

Steric Factors: The methyl group at the 3-position creates a more sterically hindered environment around the adjacent carbonyl group. nih.gov This steric hindrance can impede the approach of the reducing agent, making this ester group less reactive than the one at the terminus of the carbon chain.

Table 2: Predicted Relative Reactivity of Ester Groups in this compound towards Reduction

Ester PositionRelative Rate of ReductionPrimary Product (Partial Reduction)
C1-esterFaster8-hydroxy-3-methyloctanoic acid methyl ester
C8-esterSlower3-methyl-8-oxooctanoic acid methyl ester

Note: This table is predictive and based on the expected steric hindrance from the methyl group.

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis and reduction, the ester groups of this compound can undergo a variety of nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org In these reactions, the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile. vaia.com

Common nucleophiles include:

Amines: React to form amides.

Grignard Reagents: React to form tertiary alcohols after addition of two equivalents of the Grignard reagent.

Enolates: React in reactions such as the Claisen condensation.

The mechanism for these reactions typically involves the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. libretexts.orgopenstax.org The relative reactivity of the two ester groups in these reactions will again be influenced by the steric hindrance imposed by the methyl group at the 3-position. This could allow for regioselective functionalization of the less hindered ester group under carefully controlled conditions.

Amidation and Amidification Pathways

The conversion of the ester functionalities in this compound to amides, known as amidation, is a fundamental transformation. This process typically involves the reaction of the diester with a primary or secondary amine, often requiring heat or catalysis. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester.

The general pathway can be described as:

Nucleophilic attack of the amine on one of the ester carbonyls, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, leading to the expulsion of a methoxide leaving group.

Proton transfer to yield the amide and methanol (B129727).

This process can occur sequentially at both ester sites to form the corresponding diamide. The relative reactivity of the two ester groups can be influenced by the steric hindrance imposed by the 3-methyl group, potentially allowing for selective mono-amidation under carefully controlled conditions.

Factors influencing the outcome of amidation reactions include the nucleophilicity of the amine, reaction temperature, and the use of catalysts. For less reactive amines, catalysts such as sodium cyanide or specific enzymes can be employed to facilitate the reaction.

Table 1: Comparison of Amidation Reaction Conditions

Amine Catalyst Temperature (°C) Product
Ammonia None High 3-Methyloctanediamide
Aniline Lewis Acid Moderate N1,N8-diphenyl-3-methyloctanediamide

This table represents typical conditions for amidation of diesters and is illustrative for this compound.

Grignard and Organolithium Reagent Interactions

The interaction of this compound with powerful organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), leads to the formation of tertiary alcohols. Unlike amidation, these reactions are difficult to stop at the ketone stage because the initially formed ketone is more reactive towards the organometallic reagent than the starting ester.

The mechanism involves:

Nucleophilic attack of the carbanionic portion of the organometallic reagent on an ester carbonyl.

Formation of a tetrahedral intermediate which then collapses to form a ketone and a metal alkoxide.

A second equivalent of the organometallic reagent immediately attacks the newly formed ketone.

A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Reacting this compound with an excess of a Grignard or organolithium reagent will typically result in the formation of a di-tertiary alcohol, with additions occurring at both carbonyl centers.

Table 2: Expected Products from Organometallic Reactions

Reagent Molar Equivalents Expected Product (after workup)
Methylmagnesium bromide >4 2,9-dimethyl-4-methyldecane-2,9-diol

Product names are based on the expected double addition to the parent diester structure.

Electrophilic and Radical Reactions

Due to the electron-withdrawing nature of the ester groups, the carbon backbone of this compound is generally electron-deficient, making it unreactive towards most electrophiles. However, the α-carbons (positions 2 and 4) possess some acidity and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions with electrophiles, such as alkyl halides in a process known as α-alkylation.

Radical reactions involving this compound are less common but can be initiated under specific conditions, such as exposure to radical initiators like AIBN or UV light. Potential radical reactions could include radical-mediated halogenation at the tertiary C-H bond at the 3-position, which is typically more susceptible to hydrogen abstraction.

Reaction Mechanism Elucidation Techniques

Understanding the intricate details of how this compound reacts requires sophisticated analytical techniques that can probe reaction intermediates, transition states, and kinetic profiles.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. For instance, in the hydrolysis or amidation of this compound, one of the ester's carbonyl oxygens could be labeled with ¹⁸O. By analyzing the distribution of the ¹⁸O label in the products (the carboxylic acid/amide and the methanol byproduct), one can confirm whether the reaction proceeds via the expected nucleophilic acyl substitution pathway. If the label remains with the carboxyl group, it supports the tetrahedral intermediate mechanism.

Computational Modeling of Transition States

Computational chemistry, particularly Density Functional Theory (DFT), allows for the in-silico modeling of reaction pathways. For reactions of this compound, computational studies can be used to:

Calculate the energy barriers (activation energies) for different potential mechanisms.

Visualize the three-dimensional structure of transition states.

Predict the regioselectivity of reactions, for example, by comparing the activation energies for nucleophilic attack at the C1 versus the C8 carbonyl.

Assess the steric and electronic effects of the 3-methyl group on the reactivity of the two ester functions.

In Situ Spectroscopic Monitoring

Monitoring reactions as they occur provides invaluable kinetic and mechanistic data. Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can track the disappearance of the ester carbonyl stretch (around 1740 cm⁻¹) and the appearance of the amide carbonyl stretch (around 1650 cm⁻¹) during an amidation reaction. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can follow the changes in the chemical environment of the protons and carbons of the molecule in real-time, allowing for the identification of intermediates if they are present in sufficient concentration and have a long enough lifetime.

Derivatization and Functionalization of Dimethyl 3 Methyloctanedioate

Synthesis of Monomers and Polymer Precursors from Dimethyl 3-methyloctanedioate

This compound serves as a valuable precursor for the synthesis of specialized monomers. The C9 dicarboxylic acid backbone, modified with a methyl group, can be incorporated into polymers to tailor their physical and chemical properties.

The diester functional groups of this compound are ideal for polycondensation reactions. Through processes like transesterification with diols or amidation with diamines, it can be converted into polyesters and polyamides, respectively. These polymers form the basis of scaffolds used in tissue engineering and other biomedical applications. researchgate.netfrontiersin.org

The introduction of the 3-methyl group into the polymer backbone disrupts the chain regularity that would be seen with a linear monomer like dimethyl octanedioate. This branching is expected to decrease the crystallinity of the resulting polymer, leading to more amorphous materials with potentially lower melting points, increased solubility, and greater flexibility. Polyamide and polyester (B1180765) scaffolds are valued for their biocompatibility and, in some cases, their biodegradability. mdpi.comnih.govosti.gov For instance, polyamide 6 has been used to create nanofibrous scaffolds, and its properties can be modified by incorporating other substances. aston.ac.uk Similarly, dendritic polyesters have been developed for applications such as drug delivery. sigmaaldrich.com The use of this compound would allow for the fine-tuning of these properties.

Below is a table of potential co-monomers that could be polymerized with a derivative of 3-methyloctanedioic acid to form polyesters and polyamides.

Co-monomer TypeCo-monomer NameResulting PolymerPotential Application
Diol1,4-ButanediolPolyesterBiodegradable plastics
DiolEthylene glycolPolyesterFibers, films
DiamineHexamethylenediaminePolyamideEngineering plastics, fibers
Diamine1,4-DiaminobutanePolyamideHigh-performance textiles

To create acrylic or methacrylic derivatives, the ester groups of this compound must first be reduced to hydroxyl groups, yielding 3-methyl-1,8-octanediol. This diol can then be esterified with acrylic acid, methacrylic acid, or their respective acid chlorides to produce a diacrylate or dimethacrylate monomer.

These monomers, containing two polymerizable double bonds, are suitable for creating cross-linked polymer networks through free-radical polymerization. Such networks are foundational materials for hydrogels, coatings, and adhesives. The 3-methyl group in the monomer's backbone would contribute to the final network's properties, influencing its flexibility, hydrophobicity, and degradation kinetics. While the principal application of methyl methacrylate (B99206) (MMA) is the production of PMMA plastics, it also serves as a raw material for other methacrylates. wikipedia.org The derivatization of this compound into a dimethacrylate would provide a novel cross-linking agent for these established polymer systems.

Transformations to Heterocyclic Compounds

The 1,8-dicarbonyl structure of this compound is a suitable starting point for synthesizing various heterocyclic compounds. uou.ac.in Intramolecular cyclization reactions, such as the Dieckmann condensation, can be employed. Under basic conditions, the molecule can cyclize to form a seven-membered ring, specifically a substituted cycloheptanone-β-keto ester. The methyl group at the alpha position relative to one ester would influence the regioselectivity of the cyclization.

Furthermore, condensation reactions with binucleophilic reagents can lead to the formation of different heterocycles.

With Hydrazine (B178648): Reaction with hydrazine (N₂H₄) can yield a large macrocycle containing a diazepine-dione structure.

With Urea (B33335): Condensation with urea could potentially form a cyclic ureide.

With Hydroxylamine (B1172632): Reaction with hydroxylamine could lead to the formation of cyclic hydroxamic acids.

These transformations open pathways to novel heterocyclic systems that are not readily accessible through other means. researchgate.netclockss.org The specific nature of the heterocyclic system formed often depends on the reaction conditions and the substituents involved. researchgate.net

ReagentHeterocyclic Product ClassPotential Ring Structure
Sodium Hydride (Base)β-Keto Ester (via Dieckmann)Substituted Cycloheptanone
Hydrazine (H₂N-NH₂)Diazepine derivative1,2-Diazepine-dione macrocycle
Hydroxylamine (H₂N-OH)Oxazepine derivative1,2-Oxazepine-dione macrocycle
Thiourea (H₂N-CS-NH₂)Thiazepine derivative1,3-Thiazepine-dione macrocycle

Chiral Derivatives and Enantioselective Synthesis

This compound possesses a stereocenter at the C3 position, meaning it can exist as two distinct enantiomers: (R)-Dimethyl 3-methyloctanedioate and (S)-Dimethyl 3-methyloctanedioate. This chirality is a critical feature that can be exploited in synthesis.

The synthesis of enantiomerically pure versions of this compound allows for the creation of chiral derivatives. Current time information in Bangalore, IN. This can be achieved either by starting with a chiral precursor or through the enantioselective synthesis of the molecule itself. beilstein-journals.org For example, enantioselective approaches can be used to synthesize specific stereoisomers of β-aryl-γ-lactam derivatives or 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles. beilstein-journals.orgrsc.org These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. nih.govnih.gov

Once obtained in an enantiomerically pure form, the chiral center of this compound can direct the stereochemistry of subsequent reactions or be incorporated into larger molecules like polymers or pharmacologically active agents, where stereochemistry is often crucial for function. The differing spatial arrangement of the methyl group in the (R) and (S) enantiomers can lead to derivatives with distinct biological activities or material properties. The study of structure-chiral selectivity relationships is essential for understanding how these separations occur. mdpi.commdpi.com

Structure-Reactivity and Structure-Function Relationships of this compound Derivatives

The chemical structure of this compound inherently dictates the reactivity of its functional groups and the function of the molecules derived from it.

Structure-Reactivity: The key structural feature influencing reactivity is the C3-methyl group. This alkyl branch creates steric hindrance around the C1-ester group, making it less accessible to nucleophiles compared to the more exposed C8-ester group at the end of the linear alkyl chain. This difference in steric environments can be exploited for regioselective monofunctionalization. A bulky nucleophile may react preferentially at the C8 position, allowing for the selective modification of one end of the molecule while leaving the other intact for subsequent, different transformations. Such structure-reactivity relationships are fundamental in organic synthesis. rsc.orgrsc.org

Structure-Function: The branched structure of this molecule has significant implications for the function of its derivatives.

In Polymers: As mentioned previously, incorporating the 3-methyl group into polyester or polyamide chains disrupts packing and reduces crystallinity. osti.gov This leads to polymers that are more amorphous, transparent, and have lower melting points compared to their linear counterparts. This can be desirable for creating flexible films or soluble resins.

In Biologically Active Molecules: If the backbone is incorporated into a potential drug candidate, the methyl group can influence how the molecule binds to a receptor or enzyme. It can provide a critical hydrophobic interaction or, conversely, prevent binding through a steric clash, thus modulating the biological function. Understanding these structure-function relationships is crucial for the rational design of new materials and therapeutic agents. nih.gov

Analytical and Spectroscopic Characterization Methodologies for Dimethyl 3 Methyloctanedioate

Advanced Chromatographic Techniques

Chromatography is essential for separating Dimethyl 3-methyloctanedioate from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and assessing the purity of volatile and semi-volatile compounds like this compound. In a notable study, this compound was identified as a constituent of the fixed oil of Cucumis melo L. seeds. fiveable.meherbmedpharmacol.com The analysis was performed using an Agilent 6890 gas chromatograph coupled with a mass spectrometric detector. fiveable.meherbmedpharmacol.comresearchgate.net

The identification of this compound was achieved by comparing its mass spectral fragmentation pattern with established spectral libraries, such as those from NIST (National Institute of Standards and Technology) and Wiley. fiveable.meherbmedpharmacol.com While the specific mass spectrum and retention time for the compound were not detailed in the study, the methodology confirms its utility for positive identification in complex natural product matrices. fiveable.me The presence of a small quantity of isomers was also noted in spectroscopic analyses, which GC-MS is well-suited to separate and identify. unimi.it

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of non-volatile or thermally unstable compounds. While specific HPLC methods for the direct quantitative analysis of this compound are not extensively detailed in the available literature, the general principles for analyzing dicarboxylic acid esters are well-established.

A typical approach would involve a reversed-phase HPLC system, likely with a C8 or C18 column. Since this compound lacks a strong UV chromophore, detection can be challenging. researchgate.netscienceopen.com Several strategies can be employed:

UV Detection after Derivatization: The compound could be derivatized to attach a UV-active functional group, a common strategy for acids and esters. researchgate.net

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes regardless of their optical properties and provides a response proportional to the mass of the analyte.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer offers high sensitivity and selectivity, allowing for both quantification and structural confirmation.

For related compounds like fatty acid methyl esters, HPLC methods have been developed using isocratic elution with solvents like acetonitrile (B52724) and UV detection at low wavelengths (e.g., 205 nm), where the ester carbonyl group has some absorbance. researchgate.netscienceopen.comscielo.br Such a method could be adapted and optimized for the quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific ¹H NMR data has been reported. unimi.it The spectrum, recorded in CDCl₃ at 300 MHz, shows distinct signals corresponding to the different protons in the molecule. unimi.it

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.59s6HTwo -OCH₃ groups
2.27-1.98m-Protons adjacent to carbonyls and the methine group
Table 1: Reported ¹H NMR data for this compound. unimi.it

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. While a complete broadband-decoupled ¹³C NMR spectrum is not available in the cited literature, DEPT-135 (Distortionless Enhancement by Polarization Transfer) data has been provided. unimi.it A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ carbons.

DEPT-135 Signal (δ) ppmPhaseAssignment
51.5+-OCH₃ carbons
34.1-CH₂ carbons
29.0-CH₂ carbons
28.9-CH₂ carbons
24.9-CH₂ carbons
Table 2: Reported DEPT-135 NMR data for this compound. unimi.it

The carbonyl carbons of the ester groups would be expected to appear in the 170-175 ppm region of a standard ¹³C NMR spectrum but are not observed in a DEPT-135 experiment as they are quaternary. fiveable.me

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. Although specific 2D NMR spectra for this compound are not found in the reviewed literature, their application would be as follows:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (¹H-¹H correlations), establishing which protons are adjacent to each other. This would be crucial for tracing the carbon chain from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). It would allow for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). It is particularly vital for identifying quaternary carbons, such as the two carbonyl carbons, by showing their correlation with nearby protons (e.g., the methoxy (B1213986) protons and the protons on adjacent methylene (B1212753) groups).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted. The most prominent feature for an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. fiveable.meresearchgate.netic.ac.uk Other expected signals would include C-O stretching vibrations between 1300-1000 cm⁻¹ and various C-H stretching and bending vibrations from the methyl and methylene groups around 2850-3000 cm⁻¹ and 1470-1370 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For esters, the carbonyl (C=O) stretch also gives a characteristic Raman band, often found around 1740 cm⁻¹. researchgate.net Raman spectra of dicarboxylic acid esters also show distinct bands for C-C stretching and CH₂/CH₃ deformations. researchgate.netias.ac.in It is a valuable tool, especially as it is often insensitive to the aqueous media in which some samples may be analyzed. researchgate.netrsc.orgopen-raman.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry would typically be employed. The process begins with the ionization of the molecule, which results in the formation of a molecular ion (M⁺•). The molecular ion peak for this compound is expected at an m/z corresponding to its molecular weight (approximately 216.27 g/mol ). However, for aliphatic esters, this molecular ion peak is often weak or sometimes not observed at all due to the molecule's propensity to undergo rapid fragmentation. whitman.edumiamioh.edu

The fragmentation pattern is of great diagnostic value. The primary fragmentation pathways for aliphatic esters like this compound include α-cleavage and McLafferty rearrangement. whitman.edulibretexts.org

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. For esters, the most significant α-cleavage is the loss of the alkoxy group (-OR) to form a resonance-stabilized acylium ion. whitman.edumiamioh.edu In the case of a dimethyl ester, this would involve the loss of a methoxy radical (•OCH₃, mass = 31) or a methoxycarbonyl radical (•COOCH₃, mass = 59).

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen atom available for transfer. The rearrangement proceeds via a six-membered ring transition state, leading to the elimination of a neutral alkene molecule and the formation of a new radical cation. whitman.edu For a long-chain ester, this can be a prominent peak in the spectrum. whitman.edu

The fragmentation of the carbon chain itself also occurs, typically resulting in clusters of peaks that are 14 mass units apart, corresponding to the sequential loss of CH₂ groups. libretexts.org

Based on these principles, a predicted fragmentation pattern for this compound is presented below.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
216[C₁₁H₂₀O₄]⁺•Molecular Ion (M⁺•)
185[M - •OCH₃]⁺α-Cleavage: Loss of a methoxy radical
173[M - •CH₂CH₃]⁺Cleavage of the ethyl group from the main chain
157[M - •COOCH₃]⁺α-Cleavage: Loss of a methoxycarbonyl radical
143[C₇H₁₁O₃]⁺Cleavage at the carbon bearing the methyl group
115[C₆H₁₁O₂]⁺Further fragmentation of larger ions
87[CH₃OOC(CH₂)]⁺Cleavage yielding a fragment containing one ester group
74[CH₃OC(OH)=CH₂]⁺•McLafferty Rearrangement
59[COOCH₃]⁺Acylium ion from methoxycarbonyl group

Other Advanced Spectroscopic Methods (e.g., UV-Vis, X-ray crystallography)

While mass spectrometry is crucial for determining molecular weight and fragmentation, other spectroscopic techniques provide additional structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The utility of UV-Vis for a simple aliphatic diester like this compound is limited because it lacks a chromophore with extensive conjugation.

Saturated esters typically exhibit two weak absorption bands:

A π → π* transition associated with the carbonyl group, which occurs at wavelengths below 200 nm.

A symmetry-forbidden n → π* transition, originating from the non-bonding electrons of the oxygen atoms, which appears as a weak absorption band around 205-215 nm.

Due to the absence of a conjugated system, strong absorptions in the standard 200-800 nm UV-Vis range are not expected for this compound. The primary value of UV-Vis in this context would be to confirm the absence of conjugated impurities.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. suniv.ac.in This method involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, the electron density map can be calculated, revealing the exact positions of atoms, bond lengths, and bond angles.

For a compound like this compound, which is likely a liquid or a low-melting solid at ambient temperatures, obtaining a single crystal suitable for X-ray analysis could be a primary challenge. If the compound can be crystallized, X-ray diffraction would provide unambiguous proof of its structure, including the stereochemistry at the chiral center (carbon-3). Studies on long-chain aliphatic polyesters have demonstrated that X-ray scattering techniques can reveal detailed information about the packing of ester groups and polymethylene chains in the solid state. acs.org While this compound is a much smaller molecule, similar principles of molecular packing would apply if it forms a crystalline solid.

Table: Summary of Other Spectroscopic Methods for this compound

MethodPrincipleExpected Information for this compound
UV-Vis Spectroscopy Measures electronic transitions (n→π, π→π)Weak absorption expected around 205-215 nm; confirms lack of extended conjugation.
X-ray Crystallography Diffraction of X-rays by a crystal latticeProvides definitive 3D structure, bond lengths, and angles if a single crystal can be formed. suniv.ac.in

Theoretical and Computational Studies of Dimethyl 3 Methyloctanedioate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, falling broadly into Density Functional Theory (DFT) and ab initio approaches, provide a lens into the conformational preferences and energetic landscape of molecules like Dimethyl 3-methyloctanedioate.

Density Functional Theory (DFT) Studies on Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for analyzing the conformational landscape of flexible molecules such as aliphatic esters. For a molecule like this compound, with its rotatable bonds, numerous conformations are possible. DFT calculations can predict the relative stability of these conformers.

The process involves optimizing the geometry of various initial structures to find local energy minima on the potential energy surface. The relative energies of these optimized conformers indicate their population at thermal equilibrium. For instance, studies on similar diesters, such as dimethyl adipate, have revealed that the extended, linear conformers are generally the most stable due to minimized steric hindrance. acs.org The application of DFT to this compound would similarly identify the most stable spatial arrangements of its methyl and ester groups. The results of such an analysis are typically presented in a table comparing the relative energies and key dihedral angles of the most stable conformers.

Table 1: Illustrative DFT Conformational Analysis of a Generic Dialkyl Ester This table is a hypothetical representation based on typical results for similar molecules.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°)Key Dihedral Angle 2 (°)
Extended-Chain0.00179.8179.5
Folded-Conformer 12.565.2178.9
Folded-Conformer 23.168.4-70.3

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. psu.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the potential energy surface of a molecule.

Exploring the energy landscape involves mapping the energy of the molecule as a function of its geometric coordinates. This allows for the identification of not only stable conformers (local minima) but also the transition states that connect them. The energy difference between a conformer and a transition state represents the activation energy for conformational change. For this compound, ab initio calculations could be used to construct a detailed map of its conformational interconversions, providing insight into the flexibility of the molecule. aps.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time.

For this compound, MD simulations would be invaluable for understanding how molecules of the compound interact with each other in a condensed phase (liquid or solid). These simulations can reveal information about intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the bulk properties of the substance. For example, simulations of similar esters have been used to study their self-assembly and interaction with other molecules. nih.govacs.org The radial distribution function, often calculated from MD simulations, can quantify the probability of finding a neighboring molecule at a certain distance, offering insights into the local structure of the liquid.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be employed to predict the reactivity and selectivity of chemical reactions. For this compound, this could involve identifying the most likely sites for nucleophilic or electrophilic attack.

Methods such as the calculation of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide qualitative predictions of reactivity. The Fukui function, derived from DFT, is a more quantitative descriptor that can pinpoint the most reactive sites in a molecule. For instance, in a reaction involving the hydrolysis of one of the ester groups, these methods could predict which of the two carbonyl carbons is more susceptible to attack by a nucleophile. This information is crucial for designing and controlling chemical syntheses involving this compound.

Quantitative Structure-Property Relationships (QSPR) for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.govresearchgate.net These models are built by finding a mathematical relationship between a set of molecular descriptors and an observed property.

For this compound, a QSPR model could be developed to predict properties such as boiling point, viscosity, or solubility. The first step is to calculate a wide range of molecular descriptors, which can be topological, geometric, or electronic in nature. Then, statistical techniques like multiple linear regression or machine learning algorithms are used to build the model. Studies on other aliphatic esters have successfully used QSPR to predict properties like odor and toxicity. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Aliphatic Esters

Descriptor TypeDescriptor NameInformation Encoded
TopologicalWiener IndexMolecular branching
GeometricMolecular Surface AreaSize and shape of the molecule
ElectronicDipole MomentPolarity of the molecule
Quantum-ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability

In Silico Design of Novel Octanedioate-based Compounds

The insights gained from the aforementioned computational studies can be leveraged for the in silico design of new molecules with desired properties. This process involves computationally creating and evaluating new chemical structures based on a parent scaffold, in this case, the octanedioate framework.

Starting with the structure of this compound, new compounds could be designed by, for example, modifying the alkyl chains, introducing different functional groups, or altering the substitution pattern. The properties of these virtual compounds can then be predicted using the computational methods described above (DFT, MD, QSPR). This allows for the rapid screening of a large number of potential candidates before committing to their synthesis in the laboratory, saving time and resources. For example, dicarboxylic acid esters have been computationally designed and evaluated for their potential as antitumor agents. nih.gov

Applications and Industrial Relevance of Dimethyl 3 Methyloctanedioate and Its Derivatives Non Clinical Focus

Use in Polymer Science and Materials Chemistry

Dicarboxylic acid esters are fundamental building blocks in the synthesis of various polymers. It is plausible that Dimethyl 3-methyloctanedioate could serve as a monomer or a modifier in the production of polyesters and polyamides. The incorporation of a branched-chain monomer like this compound can influence the final properties of the polymer. For instance, the methyl branch can disrupt the regularity of the polymer chain, leading to a decrease in crystallinity and melting point, and an increase in flexibility and solubility.

Research on other branched alkyl esters has shown their utility in creating solution-processible donor-acceptor polymers for applications like organic thin-film transistors. nih.gov The branched structure enhances solubility in common organic solvents, a crucial factor for ease of processing. nih.gov Similarly, this compound could be explored for synthesizing specialty polyesters with tailored thermal and mechanical properties. The synthesis of aliphatic polyesters through the polycondensation of dicarboxylic acids (or their esters) with diols is a well-established method. uni-mainz.de

Table 1: Potential Impact of this compound on Polymer Properties

Polymer PropertyExpected Influence of this compoundRationale
Crystallinity DecreaseThe methyl branch disrupts the linear packing of polymer chains.
Melting Point LowerReduced crystallinity leads to a lower melting point.
Flexibility IncreaseThe branched structure can increase the free volume between polymer chains.
Solubility IncreaseThe less regular structure can improve solubility in organic solvents. nih.gov

Role in Fine Chemical Synthesis (as intermediates for specialty chemicals, flavors, fragrances)

Esters, in general, are pivotal intermediates in the synthesis of more complex molecules. This compound could be a precursor in the synthesis of various specialty chemicals. The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 3-methyloctanedioic acid, or can be made to react with other functional groups to build more complex molecular architectures.

In the realm of flavors and fragrances, esters are a significant class of compounds responsible for the characteristic scents of many fruits and flowers. nih.govberg-schmidt.com While there is no specific documentation of this compound as a fragrance component, its structural similarity to other ester-based fragrance materials suggests a potential, albeit likely mild, aroma. More significantly, it could serve as a precursor for the synthesis of novel fragrance molecules. givaudan.com The synthesis of fragrance compounds often involves the reaction of alcohols and carboxylic acids or their derivatives. givaudan.com For instance, the volatile esters of isovaleric acid, a branched-chain carboxylic acid, are widely used in perfumery. researchgate.net It is conceivable that through chemical modification, this compound could be converted into new fragrance ingredients.

Applications in Solvent Formulations (e.g., coalescing agents, industrial cleaners)

Branched esters of dibasic acids are recognized for their use as coalescing agents in water-based coatings. addapt-chem.com These agents reduce the minimum film-forming temperature (MFFT) of polymer dispersions, allowing for the formation of a continuous and stable film at ambient temperatures. addapt-chem.comspecialchem.com this compound, with its branched structure and ester functionalities, fits the profile of a potential coalescing agent. Such agents are valued for being low in volatile organic compounds (VOCs) and having good biodegradability. addapt-chem.com

Furthermore, dicarboxylic acid esters are used as solvents and plasticizers in various industrial applications. berg-schmidt.com Their low volatility and good solvency for a range of materials make them suitable for use in industrial cleaning formulations. The specific properties of this compound, such as its boiling point and polarity, would determine its efficacy as a solvent in different systems.

Role in Green Solvents and Sustainable Processes

There is a growing demand for green solvents to replace more hazardous traditional solvents. Dicarboxylic acid esters, particularly those derived from renewable resources, are being explored as environmentally benign alternatives. nih.gov The production of dicarboxylic acids from vegetable oil-derived fatty acid methyl esters is an area of active research, highlighting a sustainable pathway to these building blocks. nih.gov If 3-methyloctanedioic acid can be produced from renewable feedstocks, its dimethyl ester would present a greener chemical option.

Dimethyl carbonate (DMC), a component that could be used in the synthesis of this compound (via transesterification), is itself considered a green reagent. researchgate.netrsc.org The development of sustainable synthesis routes for branched-chain diesters is an active area of research, with biocatalytic methods using lipases showing promise for producing biodegradable lubricants. nih.gov

Emerging Applications in Niche Industrial Sectors

The unique properties imparted by branched-chain esters could lead to their use in various niche applications. For example, diesters with branched structures are investigated as additives to improve the cold-flow properties of biodiesel. researchgate.net The branching can lower the pour point of the fuel. Esters from branched alcohols and linear dicarboxylic acids are also used as base oils for lubricants due to their good performance at low temperatures. nih.gov While this compound has a branched acid component, the principles of using branched esters to modify fluid properties could apply.

The general class of dicarboxylic acid esters also finds use in personal care products as emollients and in pharmaceutical formulations as excipients. addapt-chem.com The specific properties of this compound would need to be evaluated to determine its suitability for such applications.

Environmental Fate and Green Chemistry Aspects of Dimethyl 3 Methyloctanedioate

Biodegradation Pathways and Environmental Persistence

The biodegradability of Dimethyl 3-methyloctanedioate is a critical factor in its environmental risk profile. Based on studies of similar aliphatic diesters, the primary route of biodegradation is expected to be initiated by enzymatic hydrolysis of the two ester bonds. This process would likely occur in a stepwise manner, first yielding monomethyl 3-methyloctanedioate and methanol (B129727), followed by the hydrolysis of the remaining ester group to form 3-methyloctanedioic acid.

The presence of a methyl branch on the carbon chain is a significant structural feature that likely influences the rate of biodegradation. Research on other alkyl esters has shown that branching in the alcohol or acid moiety can hinder the rate of microbial degradation compared to their linear counterparts. nih.govresearchgate.netnih.gov This is attributed to steric hindrance, which can impede enzymatic access to the ester linkages. Therefore, it is anticipated that this compound would be biodegradable, but likely at a slower rate than a linear diester such as dimethyl octanedioate.

The environmental persistence of this compound will be dependent on various environmental factors including temperature, pH, and the presence of acclimated microbial populations. In environments with diverse and active microbial communities, such as wastewater treatment plants or certain soils, the compound is expected to be ultimately mineralized to carbon dioxide and water. However, in less biologically active environments, its persistence could be more significant.

FactorInfluence on Biodegradation of Aliphatic EstersExpected Impact on this compound
Ester Linkage Primary site for initial enzymatic attack (hydrolysis).Susceptible to hydrolysis.
Alkyl Chain Branching Can decrease the rate of biodegradation due to steric hindrance. nih.govresearchgate.netnih.govSlower biodegradation compared to linear analogues.
Microbial Consortia Presence of adapted microorganisms is crucial for efficient degradation.Degradation will be favored in biologically rich environments.
Environmental Conditions Temperature, pH, and oxygen availability affect microbial activity and degradation rates.Persistence will vary based on the specific environmental compartment.

Photodegradation and Atmospheric Lifetime

Should this compound be released into the atmosphere, its fate would be governed by photochemical degradation processes. The atmospheric lifetime of such an organic compound is primarily determined by its reaction with photochemically generated oxidants, most notably the hydroxyl radical (•OH).

While direct photolysis (degradation by direct absorption of sunlight) is possible, for aliphatic esters it is generally a less significant pathway compared to indirect photo-oxidation. The reaction with hydroxyl radicals is expected to be the dominant removal process. This reaction would likely involve hydrogen abstraction from the C-H bonds of the alkyl chain and the methoxy (B1213986) groups.

The presence of a tertiary carbon at the 3-position, due to the methyl branch, could be a particularly reactive site for hydrogen abstraction by hydroxyl radicals. The resulting carbon-centered radical would then react rapidly with molecular oxygen, initiating a cascade of reactions leading to the formation of smaller, more oxidized products, and ultimately, to carbon dioxide. The atmospheric lifetime of this compound is expected to be on the order of days, preventing long-range atmospheric transport.

Green Synthesis Routes and Waste Minimization in this compound Production

The traditional synthesis of dialkyl esters often involves the Fischer esterification of a dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. solventis.net While effective, this method can generate acidic waste streams that require neutralization, adding to the process's environmental footprint.

Enzymatic Catalysis: The use of lipases as catalysts for esterification presents a highly selective and environmentally benign alternative. industrytoday.co.uk These enzymatic reactions can be carried out under milder conditions, often without the need for a strong acid catalyst, thereby reducing waste generation.

Use of Greener Reagents: Another green chemistry strategy involves the use of dimethyl carbonate (DMC) as a methylating agent. DMC is considered a green reagent as it is non-toxic and can be produced from carbon dioxide and methanol. nih.govresearchgate.net The reaction of 3-methyloctanedioic acid with DMC, potentially with a suitable catalyst, would produce this compound and water and carbon dioxide as benign byproducts.

Process Intensification: Techniques such as reactive distillation, where the reaction and separation of products occur in the same unit, can improve reaction conversion and reduce energy consumption and waste.

Synthesis RouteGreen Chemistry PrinciplesPotential Advantages for this compound Production
Enzymatic Esterification Use of renewable catalysts, milder reaction conditions. industrytoday.co.ukHigh selectivity, reduced byproducts, and elimination of harsh acid catalysts.
Transesterification with Dimethyl Carbonate Use of a greener reagent, atom economy. nih.govresearchgate.netAvoids the use of toxic methylating agents and strong acids.
Reactive Distillation Process intensification, energy efficiency.Increased reaction yield, reduced energy consumption, and smaller plant footprint.

Lifecycle Assessment Considerations for Diester Production and Use

A comprehensive lifecycle assessment (LCA) for this compound would evaluate the environmental impacts associated with all stages of its life, from raw material extraction ("cradle") to its ultimate disposal or degradation ("grave"). While a specific LCA for this compound is not publicly available, key considerations can be drawn from LCAs of other bio-based chemicals and esters.

Use Phase: The environmental impact during the use phase would depend on the specific application of this compound. If used as a solvent or plasticizer, its volatility and potential for leaching would be important considerations.

End-of-Life: The biodegradability of the compound is a key determinant of its end-of-life impact. A readily biodegradable substance will have a lower long-term environmental burden compared to a persistent one.

Future Research Directions and Challenges in Dimethyl 3 Methyloctanedioate Chemistry

Development of Highly Efficient and Selective Synthetic Methodologies

The future of dimethyl 3-methyloctanedioate synthesis lies in the development of methodologies that are not only efficient but also highly selective. Traditional esterification processes, while effective, often suffer from drawbacks such as the use of harsh acid catalysts, high energy consumption, and the generation of corrosive byproducts. mdpi.com Addressing these limitations requires innovative approaches that are both economically viable and environmentally sustainable.

A significant challenge is achieving regioselectivity in the synthesis of substituted diesters like this compound. Future research will likely focus on catalyst design to control the position of functional groups on the carbon chain. This includes the development of novel heterogeneous catalysts, such as ion exchange resins, zeolites, and metal oxides, which offer advantages like easier separation and reusability. mdpi.com

Furthermore, the exploration of enzymatic and biocatalytic systems presents a promising avenue for mild and highly selective ester synthesis. mdpi.com Immobilized lipases, for example, can operate under milder conditions, reducing energy consumption and byproduct formation. mdpi.com The development of robust and reusable biocatalysts will be a key area of investigation.

Synthetic Challenge Potential Future Approach Key Research Focus
Regioselectivity Development of shape-selective catalystsZeolites, Metal-Organic Frameworks (MOFs)
Stereoselectivity Asymmetric catalysisChiral ligands, Biocatalysis
Process Efficiency Process intensification, Continuous flow reactorsMembrane reactors, Microreactors
Sustainability Use of renewable feedstocks, Green solventsBiomass-derived starting materials, Supercritical fluids

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Beyond its synthesis, the exploration of novel reactivity patterns of this compound is crucial for expanding its applications. While diesters are commonly used as intermediates in nucleophilic acyl substitution reactions, there is a growing interest in their decarbonylative transformations. nih.govresearchgate.net This approach utilizes the carbonyl group as a leaving group, opening up new pathways for creating complex molecular architectures. nih.govresearchgate.net

Transition-metal catalysis, particularly with nickel and palladium, has shown promise in activating the C(acyl)-O bond of esters for various coupling reactions. nih.govresearchgate.net Future research will likely focus on expanding the scope of these catalytic transformations to include a wider range of coupling partners and to achieve higher levels of functional group tolerance. The development of new ligand systems will be critical in tuning the reactivity and selectivity of these metal catalysts. nih.gov

Another area of interest is the application of isomerizing catalytic transformations to diesters. ruhr-uni-bochum.de This could involve controlled double-bond migration within the octanedioate backbone, followed by subsequent reactions like metathesis or Michael additions, to generate a diverse array of functionalized products. ruhr-uni-bochum.de

Advanced Materials Development from Octanedioate Scaffolds

The unique structure of this compound, with its branched C9 backbone, makes it an attractive building block for advanced materials. The development of polymers and other materials from octanedioate scaffolds is a significant area of future research. These materials are expected to exhibit unique properties due to the presence of the methyl branch, which can influence crystallinity, flexibility, and thermal stability.

In the field of tissue engineering, there is a growing need for biocompatible and biodegradable scaffolds that can support cell growth and tissue regeneration. nih.govnih.gov Octanedioate-based polyesters and polyamides could be tailored to mimic the mechanical properties of native tissues. nih.gov Future work will involve designing and fabricating scaffolds with controlled porosity and surface chemistry to promote specific cellular responses. nih.gov The use of advanced fabrication techniques like 3D printing and electrospinning will be crucial in creating complex scaffold architectures. nih.gov

Furthermore, the incorporation of octanedioate units into other polymer systems could lead to the development of novel copolymers with tailored properties for applications ranging from drug delivery to advanced coatings.

Material Application Key Properties of Octanedioate Scaffold Future Research Direction
Biodegradable Polymers Tunable degradation rates, BiocompatibilitySynthesis of polyesters and polyamides for medical implants
Elastomers Flexibility, Thermal stabilityDevelopment of cross-linked networks for soft robotics
Adhesives and Coatings Adhesion properties, Chemical resistanceFormulation of high-performance coatings for protective applications

Integration of Artificial Intelligence and Machine Learning in this compound Research

In the realm of synthesis, AI algorithms can be trained on vast amounts of reaction data to predict the outcomes of new reactions and suggest optimal reaction conditions. nih.gov This can significantly reduce the number of experiments required, saving time and resources. For instance, ML models can be developed to predict the efficiency and selectivity of different catalyst systems for the synthesis of this compound.

For materials development, AI can be used to establish structure-property relationships. By analyzing the chemical structure of octanedioate-based polymers, ML models can predict their mechanical, thermal, and biodegradable properties. This predictive capability will enable the in-silico design of new materials with desired characteristics before they are synthesized in the lab. The use of AI can also improve our understanding of complex biological systems, which is crucial for applications in tissue engineering and drug discovery. nih.gov

Sustainable and Circular Economy Approaches for Diester Production and Utilization

The principles of a circular economy, which emphasize waste reduction and the reuse of materials, are becoming increasingly important in the chemical industry. researchgate.netresearchgate.netregi.com Future research on this compound will need to incorporate these principles throughout the entire product lifecycle, from production to end-of-life.

A key focus will be the development of sustainable production methods that utilize renewable feedstocks. This could involve the biocatalytic conversion of biomass-derived platform chemicals into octanedioic acid and its esters. The use of green solvents and energy-efficient processes will also be crucial in minimizing the environmental impact of production.

At the end of their useful life, materials derived from this compound should be designed for recyclability or biodegradability. Research into efficient depolymerization and recycling technologies for octanedioate-based polymers will be essential. frontiersin.org For biodegradable applications, it is important to ensure that the degradation products are non-toxic and can be safely assimilated back into the environment. frontiersin.org The development of closed-loop systems, where waste from one process becomes the feedstock for another, will be a major goal in achieving a truly circular economy for these diesters. regi.com

Q & A

Q. What are the standard analytical techniques for characterizing Dimethyl 3-methyloctanedioate, and how should data be interpreted?

Methodological Answer:

  • Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and ester functionality. Infrared (IR) spectroscopy can identify carbonyl (C=O) and ester (C-O) groups. Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular weight.
  • Data Interpretation : Compare observed NMR chemical shifts with predicted values (e.g., δ ~3.6–3.8 ppm for methoxy groups). For GC-MS, ensure the molecular ion peak matches the compound's molecular weight (e.g., m/z 216 for C₁₁H₂₀O₄). Cross-validate results across techniques to minimize ambiguity .
  • Documentation : Tabulate spectral peaks with assignments and reference standards, adhering to reproducibility guidelines (e.g., reagent sources, instrument calibration) .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Methodological Answer:

  • Reaction Setup : Use diethylamine or dimethyl sulfoxide (DMSO) as a catalyst for esterification of 3-methyloctanedioic acid with methanol. Optimize molar ratios (e.g., 1:2.5 acid-to-methanol) and reflux conditions (e.g., 12 hours at 70°C).
  • Purification : Perform liquid-liquid extraction (e.g., dichloromethane/water) followed by vacuum distillation. Confirm purity via thin-layer chromatography (TLC) with a non-polar solvent system (e.g., hexane:ethyl acetate 4:1) .
  • Reporting : Detail exclusion criteria for impurities (e.g., unreacted acid) and validate yields using triplicate runs. Include step-by-step procedures and equipment specifications (e.g., glassware, stirring rates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

Methodological Answer:

  • Root-Cause Analysis : Check for diastereotopic protons or coupling with adjacent methyl groups. Use 2D NMR (COSY, HSQC) to confirm spin-spin interactions.
  • Alternative Methods : Employ X-ray crystallography for absolute configuration determination if stereochemical ambiguity persists. Compare experimental IR carbonyl stretches (~1740 cm⁻¹) with computational simulations (e.g., DFT calculations) .
  • Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outliers or instrumental artifacts. Report confidence intervals for peak assignments .

Q. What statistical approaches are recommended for analyzing kinetic data in esterification reactions involving this compound?

Methodological Answer:

  • Model Selection : Use nonlinear regression to fit pseudo-first-order or second-order kinetic models. Calculate rate constants (k) and activation energy (Eₐ) via the Arrhenius equation.
  • Error Analysis : Quantify uncertainties using bootstrap resampling or Monte Carlo simulations. Report 95% confidence intervals for derived parameters.
  • Data Presentation : Tabulate time-dependent conversion rates with standard deviations. Use Arrhenius plots (ln(k) vs. 1/T) to visualize temperature effects .

Q. How should researchers optimize solvent systems for the chromatographic separation of this compound from by-products?

Methodological Answer:

  • Screening Strategy : Test binary/ternary solvent mixtures (e.g., hexane:ethyl acetate:acetic acid) via trial elutions on silica gel TLC. Measure retention factors (Rf) and selectivity (α) for target vs. by-products.
  • Advanced Techniques : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 30–70% acetonitrile in water). Optimize flow rate (1.0–1.5 mL/min) and UV detection wavelength (~210 nm).
  • Validation : Use spiked samples to confirm resolution and recovery rates. Include method robustness testing (e.g., pH, temperature variations) .

Methodological Considerations

  • Data Reprodubility : Adhere to IUPAC naming conventions and report physical properties (e.g., melting point, solubility) with measurement protocols .
  • Safety and Ethics : Follow institutional guidelines for chemical handling (e.g., fume hood use, waste disposal). Document risk assessments for reactive intermediates .
  • Statistical Reporting : Avoid overreliance on p-values; emphasize effect sizes and confidence intervals in hypothesis testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.